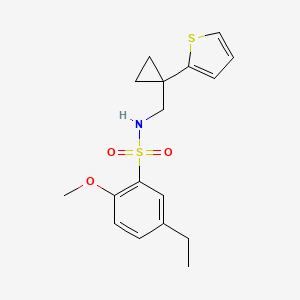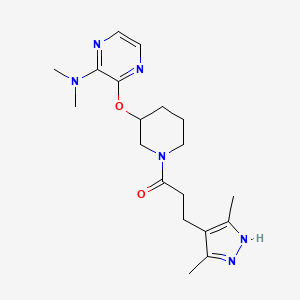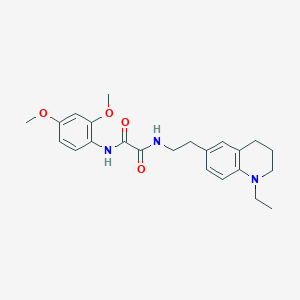![molecular formula C24H24ClN5O2 B3009101 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105249-40-8](/img/structure/B3009101.png)
3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selective Inhibition of AKR1C3
Cetirizine and related compounds have been investigated for their inhibitory effects on aldo-keto reductase 1C3 (AKR1C3). These compounds, including non-carboxylate morpholino derivatives, exhibit potent and isoform-selective inhibition of AKR1C3, which plays a role in steroid metabolism and hormone-related diseases .
Anti-Cancer Potential
Recent studies have explored the anti-cancer properties of Cetirizine. For instance:
- Cell Cycle Regulation : Cetirizine has been shown to affect cell cycle progression, potentially influencing cancer cell growth and proliferation .
- Inhibition of Migration and Invasion : In vitro experiments demonstrated that Cetirizine inhibits migration and invasion of lung cancer cells, suggesting a potential role in cancer therapy .
Dosage and Precautions
Remember to consult a healthcare professional for personalized advice and dosing recommendations. Cetirizine’s safety and efficacy make it a valuable option for managing various allergic conditions and exploring potential therapeutic avenues in cancer research. 🌟 .
Wirkmechanismus
Target of Action
The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism. It is of interest as a potential drug target for leukemia and hormone-related cancers .
Mode of Action
The compound interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 . This interaction inhibits the activity of AKR1C3, making the compound a potent and isoform-selective inhibitor .
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis and metabolism of hormones, particularly those involved in the development and progression of hormone-related cancers . The exact downstream effects of this inhibition on biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of AKR1C3. This inhibition can disrupt hormone biosynthesis and metabolism, potentially exerting therapeutic effects in the context of leukemia and hormone-related cancers .
Eigenschaften
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-2-7-20-19(14-16)22-23(27-20)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h2-7,14-15,27H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJEMQVQZHXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)
![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)

![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)
![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)

